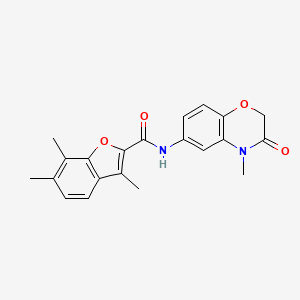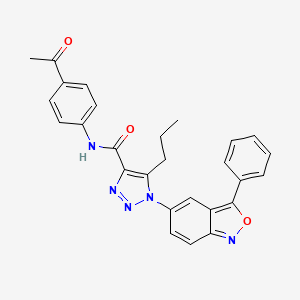![molecular formula C22H31N3O B11305970 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine](/img/structure/B11305970.png)
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine is a complex organic compound that combines the structural features of adamantane, piperazine, and pyridine
Vorbereitungsmethoden
The synthesis of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine typically involves multiple steps, starting with the preparation of adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-[2-(pyridin-4-YL)ethyl]piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Chemischer Reaktionen
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s adamantane moiety imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical and thermal properties.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance the compound’s binding affinity and stability, while the piperazine and pyridine groups can interact with various functional sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine can be compared with other similar compounds, such as:
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core structure but differ in their functional groups and biological activities.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate, which are used as anthelmintic agents, have different substituents on the piperazine ring, leading to different pharmacological properties.
Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring but have distinct biological roles and applications.
The uniqueness of this compound lies in its combination of these three structural motifs, which imparts a unique set of chemical and biological properties.
Eigenschaften
Molekularformel |
C22H31N3O |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-adamantyl-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N3O/c26-21(22-14-18-11-19(15-22)13-20(12-18)16-22)25-9-7-24(8-10-25)6-3-17-1-4-23-5-2-17/h1-2,4-5,18-20H,3,6-16H2 |
InChI-Schlüssel |
UONDGRVPFZJJTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305898.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305908.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11305909.png)
![N-(4-methoxyphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11305923.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11305929.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
![4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11305938.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305940.png)
![2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305949.png)

![2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11305960.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305967.png)
